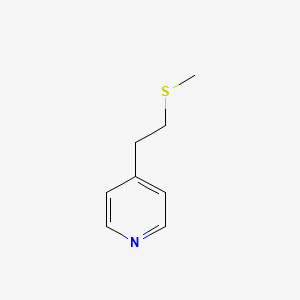

4-(2-Methylthioethyl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

124528-30-9 |

|---|---|

Molecular Formula |

C8H11NS |

Molecular Weight |

153.25 g/mol |

IUPAC Name |

4-(2-methylsulfanylethyl)pyridine |

InChI |

InChI=1S/C8H11NS/c1-10-7-4-8-2-5-9-6-3-8/h2-3,5-6H,4,7H2,1H3 |

InChI Key |

GYTOAHURFFSZJP-UHFFFAOYSA-N |

Canonical SMILES |

CSCCC1=CC=NC=C1 |

Origin of Product |

United States |

Reaction Mechanisms and Transformation Pathways of 4 2 Methylthioethyl Pyridine

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the feasibility, rate, and energy changes of chemical processes involving 4-(2-Methylthioethyl)pyridine. While specific kinetic and thermodynamic data for this exact compound are not extensively published, valuable information can be inferred from studies on closely related structures, such as substituted pyridines and platinum complexes of methylthiomethylpyridine.

Thermodynamic analysis of hydrogenation and dehydrogenation reactions is crucial for applications like Liquid Organic Hydrogen Carriers (LOHCs). Studies on various pyridine (B92270) derivatives show that hydrogenation is a highly exothermic process. researchgate.net The reaction enthalpies for the hydrogenation of pyridine and its alkyl-substituted derivatives are energetically similar. researchgate.net This suggests that the hydrogenation of the pyridine ring in 4-(2-Methylthioethyl)pyridine would also be a thermodynamically favorable, exothermic reaction.

Table 1: Reaction Enthalpy of Hydrogenation for Pyridine Derivatives This table presents data for related pyridine compounds to illustrate the general thermodynamic properties of pyridine ring hydrogenation.

| Compound | Reaction Enthalpy (liq) (kJ/mol) |

| Pyridine | -194.5 |

| 2-Methylpyridine | -191.0 |

| 3-Methylpyridine | -196.3 |

| 4-Methylpyridine | -196.8 |

| Source: Adapted from data on hydrogenation of pyridine derivatives. researchgate.net |

Kinetic studies on the substitution reactions of aqua ligands in platinum(II) complexes containing a 2-methylthiomethylpyridine ligand (an isomer of the title compound) offer insight into the influence of the thioether group. nih.gov In these studies, the substitution of water molecules coordinated to the platinum center was investigated. The first substitution reaction occurs trans to the sulfur donor, which has a labilizing effect. nih.gov The rate of this substitution is influenced by the steric hindrance of the incoming nucleophile. nih.gov For example, at pH 2, the reaction rates for different thiourea (B124793) nucleophiles decrease with increasing steric bulk. nih.gov A similar labilizing effect from the thioether sulfur can be anticipated in reactions involving metal complexes of 4-(2-Methylthioethyl)pyridine.

Table 2: Kinetic Data for Substitution Reactions of [Pt(2-methylthiomethylpyridine)(OH₂)₂]²⁺ at pH 2 This table shows kinetic data for an isomeric compound, highlighting the influence of the thioether group on reaction rates.

| Nucleophile | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) at 25°C |

| Thiourea (tu) | 634 ± 10 |

| N,N'-Dimethylthiourea (dmtu) | 507 ± 5 |

| N,N,N',N'-Tetramethylthiourea (tmtu) | 165 ± 3 |

| Source: Data from a kinetic study on a platinum-pyridine-thioether complex. nih.gov |

Mechanistic Elucidation of Substituent Effects on Pyridine Reactivity

The pyridine system's reactivity is generally classified as σ⁺-class, meaning it is sensitive to the resonance effect of substituents. koreascience.kr The inductive effect from the meta-position (3-position) is typically stronger than from the para-position (4-position). koreascience.kr The 4-(2-methylthio)ethyl substituent is connected to the ring via a flexible ethyl chain, which dampens the inductive effect of the sulfur atom on the ring. However, the sulfur atom, with its lone pairs of electrons, can exert a positive resonance effect (+R), donating electron density to the pyridine ring. This electron-donating character is particularly effective at the 4-position, increasing the electron density at the nitrogen atom and at the ortho- and para-positions (relative to the substituent).

This increased electron density at the ring nitrogen enhances the basicity of the pyridine compared to unsubstituted pyridine. ontosight.ai Consequently, it will react more readily with electrophiles and protons at the nitrogen atom. The electronic properties of substituents also play a crucial role in the reactivity of pyridine-thiolate ligands in transition metal complexes. For instance, in tungsten complexes, the electronic effects of substituents on the pyridine ring were found to be a key factor in acetylene (B1199291) insertion reactions, alongside steric factors. acs.org

The enhanced nucleophilicity of the pyridine nitrogen and the altered electron distribution in the ring, due to the 4-(2-methylthio)ethyl group, will direct the outcome of various reactions:

Electrophilic Aromatic Substitution: This type of reaction is generally difficult on the pyridine ring due to its electron-deficient nature. However, the electron-donating effect of the substituent would make the ring less deactivated towards electrophiles compared to pyridine itself.

Nucleophilic Aromatic Substitution: The electron-donating nature of the substituent would make nucleophilic substitution on the ring more difficult, as it counteracts the inherent electron deficiency of the pyridine ring.

N-Oxidation and N-Alkylation: The increased electron density on the nitrogen atom facilitates reactions with electrophiles at this position, such as oxidation to the corresponding N-oxide or alkylation with alkyl halides.

Pathways for Functional Group Interconversion at the Thioether Linkage

The thioether (sulfide) linkage in 4-(2-Methylthioethyl)pyridine is a versatile functional group that can undergo several transformations, most notably oxidation. libretexts.orglibretexts.org The sulfur atom in a thioether is in its lowest common oxidation state (-2) and can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. libretexts.orgmasterorganicchemistry.com

The interconversion between these sulfur oxidation states is a fundamental transformation pathway:

Oxidation to Sulfoxide: Mild oxidizing agents can convert the thioether into the corresponding sulfoxide. Common reagents for this transformation include one equivalent of hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com

Oxidation to Sulfone: Further oxidation of the sulfoxide with stronger oxidizing agents or an excess of the oxidant yields the corresponding sulfone. masterorganicchemistry.com Reagents like ozone (O₃) or excess m-CPBA are effective for this step. masterorganicchemistry.com

These oxidation reactions are significant as they drastically alter the chemical and physical properties of the molecule. The sulfoxide and sulfone groups are highly polar and the sulfur atom becomes a chiral center upon oxidation to a sulfoxide, introducing the possibility of enantiomers.

Another potential transformation at the thioether linkage is the formation of a sulfonium (B1226848) salt. Thioethers are nucleophilic and can react with alkyl halides in an Sₙ2 reaction to form trialkylsulfonium salts. libretexts.orgmasterorganicchemistry.com This reaction converts the neutral thioether into a positively charged sulfonium group, which can then act as a good leaving group in subsequent reactions.

Table 3: Functional Group Interconversions of the Thioether Moiety

| Starting Functional Group | Reagent(s) | Product Functional Group | Sulfur Oxidation State |

| Thioether (Sulfide) | m-CPBA (1 equiv.), H₂O₂ | Sulfoxide | 0 |

| Sulfoxide | m-CPBA (>1 equiv.), O₃, KMnO₄ | Sulfone | +2 |

| Thioether (Sulfide) | Alkyl Halide (e.g., CH₃I) | Sulfonium Salt | - |

| Source: General principles of thioether chemistry. libretexts.orgmasterorganicchemistry.com |

These interconversions are valuable in synthetic chemistry for modifying the electronic properties and reactivity of the molecule or for introducing new functional groups. For example, the oxidation of a sulfide (B99878) followed by elimination is a known method for creating double bonds. nih.gov

Coordination Chemistry and Ligand Properties of 4 2 Methylthioethyl Pyridine Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-(2-Methylthioethyl)pyridine derivatives often involves the direct reaction of the ligand with a metal salt in a suitable solvent. Characterization of the resulting complexes is typically achieved through a combination of techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. These methods provide detailed information about the solid-state structure, solution-state behavior, and stoichiometry of the complexes.

Divalent Zinc Triad (B1167595) Metal Ion Complexes with N-(2-pyridylmethyl)-N-(2-(methylthio)ethyl)amine Ligands

The coordination chemistry of the N,N',S-ligand N-(2-pyridylmethyl)-N-(2-(methylthio)ethyl)amine with divalent zinc triad metal ions (Zn²⁺, Cd²⁺, Hg²⁺) has been investigated. tandfonline.comresearchgate.net The use of chloride salts resulted in the formation of non-homologous M(L)Cl₂ complexes. tandfonline.comresearchgate.net

X-ray crystallography revealed distinct coordination geometries for each metal ion:

Zn(L)Cl₂ : A five-coordinate monomer with a distorted trigonal bipyramidal geometry. tandfonline.comresearchgate.net

Cd(L)Cl₂ : A six-coordinate polymer exhibiting a distorted octahedral geometry. tandfonline.comresearchgate.net

Hg(L)Cl₂ : A five-coordinate monomer with a distorted square pyramidal geometry. tandfonline.comresearchgate.net

Despite these structural differences in the solid state, proton NMR spectra suggested that the structural distinctions are less pronounced in solution due to fluxional processes. tandfonline.comresearchgate.net When perchlorate (B79767) salts were used, the thermodynamic stability of [M(L)(NCCH₃)ₓ]²⁺ complexes surpassed that of [M(L)₂]²⁺ when the metal-to-ligand ratio was greater than or equal to one. tandfonline.comresearchgate.net The study also established conditions for slow intramolecular and intermolecular exchange on the NMR timescale. tandfonline.comresearchgate.net

The strong interactions observed between the zinc triad metal ions and the thioether component of the ligand at physiologically relevant temperatures suggest that interactions with methionine should be considered for a comprehensive understanding of the biological activities of these metal ions. tandfonline.comresearchgate.net

| Complex | Metal Ion | Coordination Geometry | Nuclearity |

| Zn(L)Cl₂ | Zn²⁺ | Distorted Trigonal Bipyramidal | Monomer |

| Cd(L)Cl₂ | Cd²⁺ | Distorted Octahedral | Polymer |

| Hg(L)Cl₂ | Hg²⁺ | Distorted Square Pyramidal | Monomer |

Bis(pyrazolyl)pyridine Copper(II) and Zinc(II) Complexes Incorporating Thioether Substituents

Bis(pyrazolyl)pyridine ligands are known for their versatility in coordination chemistry. The incorporation of thioether substituents into these ligands introduces an additional donor site, influencing the coordination geometry and reactivity of the resulting metal complexes.

Research has shown that structurally rigid bis(pyrazolyl)pyridine zinc(II) and copper(II) carboxylate complexes have been synthesized and characterized. researchgate.net These complexes have been investigated as initiators in the ring-opening polymerization of ε-caprolactone. researchgate.net Kinetic studies of these polymerization reactions indicated a pseudo-first-order dependency on both the ε-caprolactone monomer and the initiator concentration. researchgate.net Mass spectral data have helped to establish a coordination-insertion mechanistic pathway for the polymerization process. researchgate.net

In a related context, a series of bi-nuclear transition metal complexes of Co(II), Ni(II), Cu(II), and Zn(II) with a pyrazoline-based ligand containing a thioamide group have been synthesized. ekb.eg Spectroscopic and analytical data suggest an octahedral environment for the Co(II), Ni(II), and Cu(II) ions, while the Zn(II) complex adopts a tetrahedral geometry. ekb.eg

| Metal Ion | Ligand Type | Application |

| Zn(II), Cu(II) | Bis(pyrazolyl)pyridine Carboxylate | Initiators for Ring-Opening Polymerization |

| Co(II), Ni(II), Cu(II), Zn(II) | Pyrazoline-carbothioamide | Antimicrobial Agents |

Coordination of 2-(2-Methylthioethyl)pyridine to Transition Metals

The ligand 2-(2-Methylthioethyl)pyridine features a pyridine (B92270) nitrogen and a thioether sulfur, making it a bidentate N,S-donor. Its coordination to various transition metals has been explored, leading to a range of complex structures and properties.

For instance, the reactions of M(ClO₄)₂·6H₂O (where M = Mn²⁺, Co²⁺, Ni²⁺) with N-(2-pyridylmethyl)iminodiacetic acid have yielded both discrete polynuclear complexes and 1D coordination polymers. nih.gov The resulting structures, which include trinuclear units and chain-like polymers, are dependent on the specific metal ion used. nih.gov Magnetic studies of these complexes have indicated the presence of dominant antiferromagnetic exchange interactions between the metal centers. nih.gov

Ruthenium Complexes with 2-(methylthio)ethyl-2-pyridine Ligands

Ruthenium complexes containing ligands with a 2-(methylthio)ethyl-2-pyridine fragment have been a subject of interest due to their potential applications in catalysis and medicine. These ligands can coordinate to the ruthenium center in various ways, influencing the electronic and steric properties of the resulting complexes.

For example, a class of ruthenium(II) complexes with 2-(aminomethyl)pyridines and phosphines as ligands has been shown to be highly active catalysts for the reduction of ketones to alcohols via hydrogen transfer. google.comgoogle.com Furthermore, ruthenium complexes with 2,6-pyridyl-diimine ligands have demonstrated efficient activity in the epoxidation of cyclohexene. inonu.edu.tr

In the context of medicinal chemistry, various ruthenium complexes, including those with different oxidation states (Ru(II), Ru(III), and mixed Ru(III)/Ru(IV)), have been evaluated for their antimicrobial and anti-biofilm activities. nih.gov Some ruthenium(II) and ruthenium(III) complexes have even advanced to clinical and preclinical trials as anticancer agents. nih.gov

Coordination Compounds with Copper(II) Involving 2-Methylthio-Substituted Imidazolones

The interaction of copper(II) chloride with (Z)-3-aryl-2-(methylthio)-5-(pyridine-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-ones in different solvents leads to the formation of three distinct types of copper-containing compounds. researchgate.net These include a Cu(II) complex (CuII(L)Cl₂), a Cu(I) complex (CuI(L)Cl), and a salt ((L+H)⁺CuICl₂⁻). researchgate.net The ratio of these products is dependent on the substituent on the imidazolone (B8795221) ligand. researchgate.net In non-reducing solvents, only the Cu(II) complex is formed. researchgate.net The formation of these different species is proposed to involve an initial coordination of copper(II) chloride, followed by a reduction of the complex in reducing solvents. researchgate.net

A series of novel copper(II) complexes with various imidazole (B134444) derivatives have also been synthesized and characterized. nih.govresearchgate.net X-ray diffraction studies of these complexes have revealed distorted octahedral or square-pyramidal geometries around the copper(II) center. nih.gov These complexes often form extensive supramolecular networks through hydrogen bonding. nih.gov

| Copper Species | Ligand | Key Feature |

| Cu(II) and Cu(I) complexes, Salt | 2-Methylthio-substituted Imidazolone | Formation of different species depending on solvent |

| Cu(II) complexes | Imidazole derivatives | Distorted octahedral or square-pyramidal geometries |

Click-Derived 1,2,3-Triazoles Bearing Methylthioethyl Moieties as Ligands for Transition Metals

The "click" chemistry approach, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, has become a powerful tool for synthesizing 1,2,3-triazole-based ligands. nih.govnih.govrsc.orgresearchgate.net These ligands, which can incorporate methylthioethyl moieties, have shown significant potential in coordination chemistry and catalysis. The 1,2,3-triazole unit itself can act as an N-donor, coordinating to transition metals through its N2 and N3 atoms. nih.gov

The complexation of these click-derived ligands with transition metals has been studied using both experimental techniques and computational methods. nih.govnih.govrsc.orgresearchgate.net These studies provide insights into the structural, electronic, and spectroscopic properties of the resulting metal complexes. nih.govnih.govrsc.orgresearchgate.net For example, chelating mono- and bis-1,2,3-triazole-based ligands have been prepared and their copper(II) and zinc(II) complexes have been characterized, with single crystal structures determined for several of the copper complexes. rsc.org The stoichiometry of the copper(II) complexes in solution has been determined by UV-Vis titrations and supported by DFT calculations. rsc.org

| Ligand Type | Synthesis Method | Application |

| 1,2,3-Triazole-based | Click Chemistry | Catalysis, Pharmaceuticals |

| Mono- and bis-1,2,3-triazole | Copper(I)-catalyzed cycloaddition | Coordination Chemistry |

Pyridine Transition Metal Complexes of Ni(II), Cu(I), and Ag(I)

The coordination of ligands containing a pyridine moiety to nickel(II), copper(I), and silver(I) results in complexes with distinct geometries, largely governed by the electronic configuration and preferred coordination number of the central metal ion.

Nickel(II) Complexes: With a d⁸ electron configuration, Ni(II) ions commonly form four-coordinate square planar or six-coordinate octahedral complexes. researchgate.net The specific geometry is influenced by the ligand field strength and steric factors. In the presence of pyridine-type ligands, both octahedral and square planar structures are prevalent. nih.govrsc.org

Copper(I) Complexes: Copper(I) has a d¹⁰ electronic configuration. It typically forms complexes with coordination numbers of two (linear), three (trigonal planar), or four (tetrahedral). The soft thioether donor atom in 4-(2-Methylthioethyl)pyridine is particularly well-suited for stabilizing the soft Cu(I) ion. nih.gov The coordination environment can be fine-tuned by the choice of co-ligands and solvent.

Silver(I) Complexes: Like Cu(I), Ag(I) also possesses a d¹⁰ configuration and favors lower coordination numbers. It most commonly forms linear complexes with two ligands, although higher coordination numbers can be achieved. nih.gov The coordination of two pyridine ligands to an Ag(I) center typically results in a linear geometry.

The table below summarizes the general coordination characteristics of these metal ions with pyridine-based ligands.

| Metal Ion | Electronic Configuration | Common Coordination Numbers | Typical Geometries |

| Ni(II) | d⁸ | 4, 6 | Square Planar, Octahedral |

| Cu(I) | d¹⁰ | 2, 4 | Linear, Tetrahedral |

| Ag(I) | d¹⁰ | 2 | Linear |

Ligand Design Principles and Chelation Modes

The ethylthioether arm attached to the pyridine ring allows 4-(2-Methylthioethyl)pyridine and its derivatives to act as multidentate ligands, where both the nitrogen and sulfur atoms can bind to a single metal center, a phenomenon known as chelation.

Tridentate Ligand Systems with Pyridine and Thioether Donor Atoms

Ligands that incorporate a pyridine ring and one or more thioether donors can be designed to act as tridentate "pincer" ligands, binding to a metal in a meridional fashion. These ligands, often with an SNS (thioether-nitrogen-thioether) or NNS (nitrogen-nitrogen-sulfur) donor set, are of significant interest in catalysis and materials science. acs.orgnih.gov

The coordination of these tridentate ligands is highly dependent on both the steric and electronic properties of the ligand framework. For instance, in manganese(I) carbonyl complexes with NNS Schiff base ligands, the thioether sulfur may or may not coordinate to the metal. This flexibility can lead to an equilibrium between a five-coordinate species, where the sulfur is unbound, and a six-coordinate species where the tridentate ligand is fully chelated. This behavior highlights how subtle changes in the ligand structure can be used to rationally tune the coordination mode and the resulting complex's properties. rsc.org

Influence of Thioether Arm in Macrocyclic Ligands on Metal Coordination

When a thioether donor arm is incorporated into a macrocyclic ligand, it significantly influences the ligand's affinity and selectivity for different metal ions. Thioether-containing macrocycles, known as thia-crown ethers, show a distinct preference for soft, late transition metals over hard alkali or alkaline earth metals. researchgate.net

The key factors influenced by the thioether arm include:

Redox Potential: Coordination to thioethers is known to shift the Cu(II)/Cu(I) redox potential to more positive values, facilitating the reduction of Cu(II) to Cu(I). nih.gov

The Macrocyclic Effect: The pre-organized nature of macrocyclic ligands leads to a high affinity for metal ions. wikipedia.org The inclusion of thioether donors modulates this effect, enhancing selectivity for specific metals like Cu(I), Ag(I), and Pd(II).

The solvent also plays a crucial role, as the stability of metal-thioether complexes can be significantly lower in strongly coordinating solvents like DMSO compared to less coordinating ones like acetonitrile. This is due to the strong solvation of the metal ion, which competes with the ligand for coordination.

Catalytic Applications of Coordination Compounds

The ability of the pyridine-thioether ligand system to stabilize various transition metals in different oxidation states makes their complexes promising candidates for catalysis.

Ethylene (B1197577) Polymerization Catalysis by Cobalt Complexes Containing Tetramethyl(2-methylthioethyl)cyclopentadienyl Ligands

A notable catalytic application involves a derivative of 4-(2-Methylthioethyl)pyridine. Cobalt complexes that feature a cyclopentadienyl (B1206354) (Cp) ligand functionalized with a tetramethyl(2-methylthioethyl) group have been shown to be effective catalysts for the polymerization of ethylene.

These catalysts, when activated with an appropriate co-catalyst like methylaluminoxane (B55162) (MAO), can produce linear polyethylene. The presence of the pendant thioether arm on the cyclopentadienyl ligand is crucial. It is believed to influence the electronic and steric environment at the cobalt catalytic center. This modification can affect the rate of ethylene insertion, the probability of chain termination, and ultimately the molecular weight and properties of the resulting polymer. The thioether functionality can potentially stabilize the active catalytic species or modulate its reactivity, leading to improved performance compared to catalysts with unsubstituted cyclopentadienyl ligands. researchgate.net

Other Catalytic Transformations Mediated by 4-(2-Methylthioethyl)pyridine-Metal Complexes

While specific catalytic applications using the 4-(2-Methylthioethyl)pyridine ligand itself are not extensively documented, the coordination chemistry of related pyridine-thioether pincer ligands suggests broad potential. Ruthenium complexes with pyridine-2,6-bis(thioether) (SNS) pincer ligands have demonstrated extremely high activity as catalysts for the transfer hydrogenation of ketones, with turnover frequencies reaching up to 87,000 h⁻¹. acs.org In these systems, the nature of the co-ligands and the steric bulk of the thioether substituents have a pronounced impact on catalytic efficiency. acs.org

Furthermore, the cooperation between a metal center and a pyridine-based pincer ligand has been exploited in a variety of dehydrogenation and hydrogenation reactions. nih.gov The thioether group, with its soft donor character, can stabilize metal centers in various oxidation states, a key requirement for many catalytic cycles. This suggests that complexes of 4-(2-Methylthioethyl)pyridine with metals like ruthenium, palladium, or gold could potentially mediate a range of transformations, including C-C cross-coupling reactions, hydrogenations, and oxidations. nih.govacs.org Research in this area continues to explore the rich catalytic potential of metal complexes supported by pyridine-thioether ligands.

Advanced Spectroscopic Analysis of 4 2 Methylthioethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for elucidating the structure of 4-(2-Methylthioethyl)pyridine and its derivatives in solution. By analyzing the chemical shifts, coupling constants, and dynamic behavior of atomic nuclei, researchers can map out connectivity and understand complex molecular processes.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, offering a first look at its structure and purity. For 4-(2-Methylthioethyl)pyridine, the ¹H NMR spectrum reveals characteristic signals for the pyridine (B92270) ring protons and the protons of the ethylthioether side chain.

The pyridine protons typically appear as two sets of doublets in the aromatic region of the spectrum. The protons in the 2 and 6 positions (α to the nitrogen) are deshielded and appear at a lower field compared to the protons in the 3 and 5 positions (β to the nitrogen). This downfield shift is a known consequence of the electron-withdrawing nature of the nitrogen atom in the pyridine ring. pw.edu.pl Upon coordination to a metal center, a general downfield shift of all proton signals is observed, which is attributed to the donation of electron density from the ligand to the metal. pw.edu.pl

The ethyl group protons present as two triplets, corresponding to the methylene (B1212753) groups adjacent to the pyridine ring and the sulfur atom. The methyl group attached to the sulfur atom appears as a singlet. A comparison of the ¹H NMR spectra of 4-(2-thioethyl)pyridine before and after its use in modifying a polymer showed distinct changes in the signals, confirming the successful incorporation of the molecule. researchgate.net

In coordination complexes, the ¹H NMR spectra can become more complex. For instance, in certain manganese carbonyl complexes, the spectra are consistent with a mixture of a 6-coordinate species where the thioether sulfur is bound to the metal and a 5-coordinate species where it is unbound. rsc.org

Table 1: Representative ¹H NMR Chemical Shift Data

| Compound/Fragment | Proton | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Pyridine | α-H | ~8.5-8.7 | pw.edu.plresearchgate.net |

| Pyridine | β-H | ~7.1-7.4 | pw.edu.plresearchgate.net |

| Pyridine | γ-H | ~7.5-7.8 | pw.edu.pl |

| 4-Methylpyridine | α-H | ~8.4-8.6 | chemicalbook.com |

| 4-Methylpyridine | β-H | ~7.1-7.3 | chemicalbook.com |

| 4-Methylpyridine | CH₃ | ~2.3 | chemicalbook.com |

| 4-(2-Methylthioethyl)pyridine | Pyridine α-H | Varies | |

| 4-(2-Methylthioethyl)pyridine | Pyridine β-H | Varies | |

| 4-(2-Methylthioethyl)pyridine | -CH₂-Py | Varies | |

| 4-(2-Methylthioethyl)pyridine | -S-CH₂- | Varies |

Note: Chemical shifts are dependent on the solvent, concentration, and temperature. sigmaaldrich.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Due to the wider range of chemical shifts in ¹³C NMR, it often allows for better resolution of signals, which is particularly useful for analyzing complex structures and mixtures. nih.gov

In the ¹³C NMR spectrum of 4-(2-Methylthioethyl)pyridine, distinct signals are observed for each unique carbon atom. The carbons of the pyridine ring appear in the aromatic region, with the α- and γ-carbons typically resonating at a lower field than the β-carbons. The chemical shifts of the ethylthioether side chain carbons provide further structural confirmation.

Table 2: Typical ¹³C NMR Chemical Shifts for Pyridine and its Derivatives

| Compound/Fragment | Carbon | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Pyridine | C-2/C-6 | ~150 | chemicalbook.com |

| Pyridine | C-4 | ~136 | chemicalbook.com |

| Pyridine | C-3/C-5 | ~124 | chemicalbook.com |

| 4-Methoxypyridine | C-4 | ~164 | chemicalbook.com |

| 4-Methoxypyridine | C-2/C-6 | ~151 | chemicalbook.com |

| 4-Methoxypyridine | C-3/C-5 | ~110 | chemicalbook.com |

Note: Chemical shifts are highly dependent on the solvent and other experimental conditions. researchgate.net The integration of ¹³C NMR spectra can also be a powerful tool for determining the ratios of different isomers or components in a mixture. nih.gov

Variable-temperature (VT) NMR spectroscopy is an indispensable tool for studying dynamic processes in molecules, such as conformational changes or ligand exchange, which occur on the NMR timescale. e-bookshelf.devnu.edu.vn In coordination complexes of 4-(2-Methylthioethyl)pyridine and related ligands, VT-NMR can reveal the presence of fluxional behavior.

For example, studies on iridium pincer complexes have shown the existence of two isomers in equilibrium, which can be observed and characterized by changing the temperature of the NMR experiment. researchgate.net These studies can provide thermodynamic and kinetic parameters for the observed processes. The coordination of the thioether group in ligands like 4-(2-Methylthioethyl)pyridine can be reversible. VT-NMR studies can help determine the equilibrium between the sulfur-bound and unbound states in solution, providing insight into the ligand's flexibility and the factors influencing its coordination mode. rsc.org The temperature-dependent chemical shifts can also be used to characterize hydrogen bonding and other weak interactions within the molecule. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of molecules in the solid state. This technique has been crucial for understanding the precise geometry, conformation, and intermolecular interactions of 4-(2-Methylthioethyl)pyridine derivatives and their metal complexes.

Single-crystal X-ray diffraction analysis allows for the precise determination of bond lengths, bond angles, and torsion angles within a molecule. For derivatives of pyridine, the planarity of the pyridine ring and the dihedral angles between the ring and its substituents are key structural parameters. For example, in some substituted pyridine compounds, the pyridine ring can be twisted relative to other aromatic rings in the molecule. nih.gov

In coordination complexes, X-ray crystallography reveals the coordination geometry around the metal center and confirms which donor atoms of the 4-(2-Methylthioethyl)pyridine ligand are bound to the metal. Studies on manganese carbonyls with similar pyridine/thioether ligands have shown that the thioether sulfur may or may not be coordinated to the manganese center, leading to different coordination numbers and geometries. rsc.orgrsc.org This highlights the conformational flexibility of the thioether-containing side chain. The ability of the thioether group to coordinate is influenced by steric and electronic factors within the ligand framework. rsc.orgrsc.org

Table 3: Selected Crystallographic Data for a Representative Pyridine Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| a (Å) | Varies | mdpi.com |

| b (Å) | Varies | mdpi.com |

| c (Å) | Varies | mdpi.com |

| β (°) | Varies | mdpi.com |

| Volume (ų) | Varies | mdpi.com |

| Z | 4 | mdpi.com |

Note: The table shows example parameters for a pyridine derivative to illustrate the type of data obtained from X-ray crystallography.

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions, including hydrogen bonds, π-π stacking, and other weaker van der Waals forces. nih.gov X-ray crystallography is the primary method for visualizing and quantifying these interactions.

Mass Spectrometry (MS) Investigations

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. chemrxiv.org For 4-(2-Methylthioethyl)pyridine, the theoretical exact mass is calculated based on its molecular formula, C₈H₁₁NS, using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ³²S).

The calculated monoisotopic mass serves as a benchmark. When a sample of 4-(2-Methylthioethyl)pyridine is analyzed using an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, the experimentally measured m/z value of the protonated molecule, [M+H]⁺, is compared against the calculated value. benthamopen.com A match within a narrow tolerance window (typically <5 ppm) provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass. acs.orgacs.org

Table 1: Molecular Formula Confirmation of 4-(2-Methylthioethyl)pyridine by HRMS

| Parameter | Value |

| Molecular Formula | C₈H₁₁NS |

| Calculated Exact Mass ([M]) | 153.0612 |

| Calculated m/z for [M+H]⁺ | 154.0685 |

| Typical Experimental m/z | ~154.0685 |

| Typical Mass Error | < 5 ppm |

This table presents theoretical and expected experimental HRMS data for 4-(2-Methylthioethyl)pyridine. The exact experimental value would be determined in a laboratory setting.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules from a liquid solution, making it highly compatible with liquid chromatography. nih.gov In ESI-MS, a solution of the analyte is sprayed through a charged capillary, generating protonated molecules, typically [M+H]⁺, which are then analyzed. rsc.org

For 4-(2-Methylthioethyl)pyridine, the basic nitrogen atom of the pyridine ring is readily protonated, leading to a strong signal for the [M+H]⁺ ion at m/z 154.1. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is isolated and fragmented. nih.govnih.gov The fragmentation of alkylthiopyridines is influenced by the structure of the side chain. rsc.org Common fragmentation pathways for the [M+H]⁺ ion of 4-(2-Methylthioethyl)pyridine would likely involve cleavage of the ethylthio side chain.

Table 2: Predicted ESI-MS/MS Fragmentation of 4-(2-Methylthioethyl)pyridine

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragment Structure |

| 154.1 | 107.1 | CH₃SCH₂ | 4-Vinylpyridine (B31050) cation |

| 154.1 | 93.1 | CH₃SCH=CH₂ | Pyridinium (B92312) cation |

This table illustrates plausible fragmentation pathways based on the known behavior of similar pyridine derivatives in ESI-MS. nih.govtsijournals.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net These methods are complementary and provide a detailed fingerprint of the functional groups present. researchgate.net The analysis of 4-(2-Methylthioethyl)pyridine reveals characteristic vibrations associated with the pyridine ring, the alkyl chain, and the thioether group. mdpi.com

The pyridine ring itself has several characteristic vibrational modes. cdnsciencepub.com Ring stretching vibrations (ν C=C, ν C=N) typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, while the C-H out-of-plane bending modes, which are sensitive to the substitution pattern, are found at lower wavenumbers. cdnsciencepub.com The vibrations of the ethylthio side chain include C-H stretching of the methylene (CH₂) and methyl (CH₃) groups around 2900 cm⁻¹. A key vibration is the C-S stretch, which is typically weak in the IR spectrum but can be observed in the Raman spectrum in the 700-600 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for 4-(2-Methylthioethyl)pyridine

| Wavenumber Range (cm⁻¹) | Assignment | Technique |

| 3100 - 3000 | Aromatic C-H Stretch | FTIR, Raman |

| 2980 - 2850 | Aliphatic C-H Stretch (CH₃, CH₂) | FTIR, Raman |

| 1610 - 1590 | Pyridine Ring Stretch (ν C=C, ν C=N) | FTIR, Raman |

| 1480 - 1420 | Pyridine Ring Stretch | FTIR, Raman |

| 850 - 750 | Aromatic C-H Out-of-Plane Bend | FTIR |

| 700 - 600 | C-S Stretch | Raman |

This table summarizes the expected vibrational modes for 4-(2-Methylthioethyl)pyridine based on data from pyridine and its substituted derivatives.

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic heterocycles like pyridine, the spectrum is characterized by absorptions arising from π→π* and n→π* transitions. The π→π* transitions, which are typically high in intensity, originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. The n→π* transition involves the promotion of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital and is generally weaker.

For 4-(2-Methylthioethyl)pyridine, the UV-Vis spectrum is expected to show strong π→π* absorption bands, likely below 270 nm, similar to other 4-substituted pyridines. nist.gov The position and intensity of these bands are sensitive to the solvent environment and molecular interactions. For instance, in a protic solvent or in the presence of a Lewis acid, coordination to the nitrogen lone pair can lead to a blue shift (hypsochromic shift) of the n→π* transition, as the non-bonding electrons are stabilized. rsc.org This property makes UV-Vis spectroscopy a valuable tool for studying the formation of complexes between pyridine derivatives and metal ions or other species, as complexation often results in noticeable shifts in the absorption maxima. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for 4-(2-Methylthioethyl)pyridine

| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| π→π | 240 - 270 | High |

| n→π | 270 - 300 | Low |

This table outlines the anticipated electronic transitions for 4-(2-Methylthioethyl)pyridine in a non-polar solvent.

Computational and Theoretical Investigations of 4 2 Methylthioethyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic and structural properties of 4-(2-Methylthioethyl)pyridine from first principles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and electronic properties of molecules. nih.gov For 4-(2-Methylthioethyl)pyridine, DFT calculations, typically using a basis set like B3LYP/6-311G(d,p), would be performed to find the lowest energy conformation of the molecule. scielo.brepstem.net

The process involves optimizing the bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. The resulting geometry corresponds to the most stable structure of the compound in the gas phase. researchgate.net Studies on similar pyridine (B92270) derivatives show that the pyridine ring is typically planar. nih.gov The electronic structure can be analyzed through the distribution of electron density and molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-poor regions of the molecule. The nitrogen atom in the pyridine ring and the sulfur atom in the methylthioethyl group are expected to be regions of high electron density.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Pyridine Derivative (Note: This table is illustrative, based on typical values for substituted pyridines as specific data for 4-(2-Methylthioethyl)pyridine is not available in the cited literature.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-C (pyridine) | 1.39 - 1.40 |

| C-N (pyridine) | 1.34 - 1.35 | |

| C-C (ethyl) | 1.51 - 1.53 | |

| C-S | ~1.81 | |

| S-CH₃ | ~1.80 | |

| **Bond Angles (°) ** | C-N-C (pyridine) | ~117 |

| C-C-C (pyridine) | ~120 | |

| C-C-S | ~110 |

This interactive table showcases typical geometric parameters obtained from DFT calculations.

Quantum chemical calculations are a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.netbohrium.com These theoretical predictions are often compared with experimental data to confirm the molecular structure. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov By analyzing the normal modes of vibration, specific peaks in the calculated infrared (IR) spectrum can be assigned to the stretching, bending, and torsional motions of different functional groups within 4-(2-Methylthioethyl)pyridine. materialsciencejournal.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. nih.govnih.gov These calculations predict the absorption maxima (λmax) in the ultraviolet-visible (UV-Vis) spectrum, which correspond to electronic transitions between molecular orbitals. researchgate.netnih.gov

Table 2: Predicted Spectroscopic Data for 4-(2-Methylthioethyl)pyridine (Note: These values are illustrative examples of what computational predictions would yield, as specific published data for this compound is unavailable.)

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) - Pyridine-H | 7.1 - 8.5 |

| Chemical Shift (δ, ppm) - CH₂ | 2.8 - 3.1 | |

| Chemical Shift (δ, ppm) - SCH₃ | 2.1 - 2.4 | |

| ¹³C NMR | Chemical Shift (δ, ppm) - Pyridine-C | 122 - 150 |

| Chemical Shift (δ, ppm) - CH₂ | 30 - 40 | |

| Chemical Shift (δ, ppm) - SCH₃ | ~15 | |

| IR | Wavenumber (cm⁻¹) - C=N stretch | ~1590 |

| Wavenumber (cm⁻¹) - C-S stretch | ~700 |

| UV-Vis | λmax (nm) | ~260 |

This interactive table provides representative predicted spectroscopic data.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgslideshare.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 4-(2-Methylthioethyl)pyridine, the HOMO is expected to have significant contributions from the sulfur atom and the pyridine ring, while the LUMO is likely centered on the antibonding π* orbitals of the pyridine ring. scielo.br

Table 3: Representative Frontier Orbital Properties (Note: Values are illustrative, based on calculations for similar molecules.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

This interactive table shows typical energy values for frontier orbitals.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time. These methods are particularly useful for understanding how a molecule interacts with its environment, such as a solvent or a biological macromolecule. nih.gov

For the closely related compound 4-mercaptoethyl-pyridine (MEP), molecular dynamics simulations have been used to investigate its interaction with Immunoglobulin G (IgG). nih.govresearchgate.net These studies revealed that the MEP ligand binds to a hydrophobic pocket on the surface of the IgG protein at neutral pH. researchgate.net The simulations showed that the binding is driven by hydrophobic interactions and hydrogen bonds involving the pyridine ring. nih.gov MD simulations also demonstrated that at a lower, acidic pH, the pyridine ring becomes protonated, leading to electrostatic repulsion that causes the ligand to detach from the protein surface. nih.gov This provides a molecular-level understanding of how pH can control the binding and release process, which is critical in applications like chromatography. researchgate.net

Theoretical Models for Intramolecular and Intermolecular Interactions

Understanding the forces that govern interactions within and between molecules is essential for predicting their physical properties and chemical behavior.

Intermolecular Interactions: As shown by molecular dynamics simulations of related ligands, the key intermolecular interactions involving 4-(2-Methylthioethyl)pyridine include hydrophobic interactions, hydrogen bonding, and electrostatic forces. nih.govresearchgate.net The pyridine ring can act as a hydrogen bond acceptor, while the alkyl chain and sulfur atom contribute to hydrophobic and van der Waals interactions. When the pyridine nitrogen is protonated, strong electrostatic interactions become dominant. nih.gov These theoretical models are crucial for understanding phenomena like protein-ligand binding and self-assembly.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. wikipedia.org This allows for the detailed elucidation of reaction mechanisms.

A clear example is the mechanism of binding and release in hydrophobic charge-induction chromatography (HCIC) investigated for 4-mercaptoethyl-pyridine. researchgate.net Computational simulations have elucidated the molecular mechanism responsible for its use in antibody purification. The studies confirmed a two-stage process:

Binding: At neutral pH, the ligand is uncharged. Binding to the Fc fragment of IgG is primarily driven by hydrophobic interactions between the pyridine ring and a hydrophobic patch on the protein surface. nih.govresearchgate.net

Elution: At acidic pH (e.g., pH 4.0), the nitrogen atom on the pyridine ring becomes protonated. This introduces a positive charge, leading to strong electrostatic repulsion between the ligand and the protein, which also becomes positively charged at low pH. This repulsion overwhelms the weaker hydrophobic interactions, causing the ligand and the bound antibody to be released from the chromatography medium. nih.gov

This computational elucidation provides a clear, atomistic picture of the reaction mechanism that is essential for optimizing the purification process.

Applications of 4 2 Methylthioethyl Pyridine in Broader Organic Synthesis and Materials Science

Role as a Key Intermediate in Synthetic Pathways

The strategic placement of the nitrogen atom in the pyridine (B92270) ring and the sulfur atom in the side chain makes 4-(2-Methylthioethyl)pyridine a valuable building block in multi-step synthetic sequences. Pyridine derivatives, in general, are recognized as crucial intermediates for creating pharmaceuticals, agrochemicals, and other specialized chemicals. ontosight.aiontosight.ai

The thioether moiety can be chemically modified, for instance, through oxidation to the corresponding sulfoxide (B87167) or sulfone. This transformation is critical in the synthesis of various drug intermediates. For example, a similar structural motif, 2,3-dimethyl-4-(methylthio)pyridine-N-oxide, is oxidized to the sulfone derivative as a key step in preparing intermediates for 'prazole' class drugs used to treat gastroesophageal reflux disease. orientjchem.org The oxidation is typically achieved using reagents like hydrogen peroxide. orientjchem.org This highlights a principal synthetic route where the thioether group in a compound like 4-(2-Methylthioethyl)pyridine can be activated for further reactions.

Furthermore, the pyridine nitrogen can be readily protonated or alkylated to form pyridinium (B92312) salts, which alters the molecule's reactivity and solubility, a common strategy in drug development and organic synthesis. pharmaguideline.com The compound can serve as a precursor in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating complex molecular architectures. ontosight.ai

Table 1: Representative Synthetic Transformations of the Thioether-Pyridine Moiety

| Starting Material Motif | Reagent(s) | Product Motif | Application Area | Reference |

|---|---|---|---|---|

| Pyridine-Thioether | Hydrogen Peroxide (H₂O₂) | Pyridine-Sulfone | Pharmaceutical Intermediates | orientjchem.org |

| Pyridine-Thiol | Methyl Iodide | Pyridine-Thioether | Ligand Synthesis | acs.orgprepchem.com |

Scaffold for the Construction of Diverse Heterocyclic Systems

The pyridine nucleus is a dominant feature in numerous natural products and synthetic drugs, making it an attractive scaffold for medicinal chemists. nih.govnih.gov The 4-(2-Methylthioethyl)pyridine structure is particularly useful for constructing more complex, fused heterocyclic systems, such as thienopyridines. These systems are of great interest due to their wide range of biological activities. nih.govresearchgate.net

The synthesis of thienopyridine derivatives often involves the reaction of a functionalized pyridine-thione (a close relative of the thioether) with α-halocarbonyl compounds, leading to an S-alkylation followed by an intramolecular cyclization. nih.gov For example, nicotinamide (B372718) derivatives can be converted to pyridinethiones, which then act as synthons for condensed thieno[2,3-b]pyridines. nih.gov This general strategy demonstrates how the sulfur-containing side chain on the pyridine ring can be leveraged to build an adjacent thiophene (B33073) ring, creating a fused bicyclic system. The development of such pyridine-heterocyclic hybrids is an active area of research for discovering new therapeutic agents, including potential anticancer drugs. nih.govnih.gov

The versatility of the thioether-pyridine moiety allows it to be a foundational element for a variety of heterocyclic structures, whose properties can be fine-tuned by further substitutions on the aromatic rings.

Contributions to Polymer Chemistry and Material Science

The application of pyridine derivatives extends into materials science, where they are used to create new materials with unique electronic, optical, or catalytic properties. ontosight.ai The pyridine nitrogen in 4-(2-Methylthioethyl)pyridine can coordinate with metal ions, making the molecule a potentially useful ligand for creating metal-organic frameworks (MOFs) or other coordination polymers. pharmaguideline.com

In a related context, pyridine-based structures are incorporated as bridging groups in the synthesis of Periodic Mesoporous Organosilicas (PMOs). mdpi.com These materials possess high surface areas and ordered pore structures, making them suitable for applications in catalysis and separation. The synthesis involves the co-condensation of a silylated pyridine precursor with a silica (B1680970) source. While not specifically mentioning 4-(2-Methylthioethyl)pyridine, the methodology for creating PMOs with pyridine-dicarboxamide units illustrates how pyridine functionality is integrated into advanced materials. mdpi.com A similar approach could theoretically be adapted for thioether-containing pyridines to impart specific metal-binding or catalytic properties to the resulting material.

Furthermore, thioether groups themselves are relevant in polymer chemistry. For example, thioether-functionalized polymers have been synthesized for use in applications like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization, a controlled polymerization technique. nih.gov

Development of Novel Synthetic Methodologies Leveraging the Thioether-Pyridine Moiety

The unique electronic interplay between the electron-donating thioether group and the electron-deficient pyridine ring has led to the development of new synthetic methods. The thioether-pyridine structure has proven to be an effective ligand in metal-catalyzed reactions.

A significant example is the use of chiral pyridine thioethers in palladium-catalyzed allylic substitution reactions. acs.org In these reactions, the pyridine thioether acts as a chiral ligand that coordinates to the palladium center, inducing high levels of enantioselectivity in the final product. Researchers have synthesized a variety of these ligands and achieved near-perfect enantiomeric excess (up to 98%) in the substitution of 1,3-diphenylprop-2-enyl acetate. acs.org This demonstrates how the specific combination of a pyridine nitrogen and a thioether sulfur creates a bidentate ligand with highly effective stereochemical control.

The development of such methodologies is crucial as it provides efficient pathways to chiral molecules, which are of paramount importance in the pharmaceutical industry. The ability to synthesize these ligands from readily available starting materials further enhances the utility of this approach. acs.org The continuous exploration of pyridine chemistry promises a steady stream of new synthetic strategies for creating highly substituted and functionalized molecules. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-(2-Methylthioethyl)pyridine |

| 4-(2-Ethylthioethyl)pyridine |

| 1,3-diphenylprop-2-enyl acetate |

| 2,3-dimethyl-4-(methylthio)pyridine-N-oxide |

| 4-Vinylpyridine (B31050) |

| bis(3-(triethoxysilyl)propyl)pyridine-2,6-dicarboxamide |

| diethyl pyridine-2,6-dicarboxylate |

| Ethanethiol |

| Hydrogen peroxide |

| Methyl Iodide |

| Pyridine-2,6-dicarboxylic acid |

| p-toluenesulfonic acid |

| 3-(triethoxysilyl)propyl amine |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of pyridine (B92270) derivatives is a vibrant and continually advancing field. numberanalytics.com Future efforts will likely focus on developing greener and more sustainable methods that align with the principles of green chemistry. researchgate.netbiosynce.com This includes the use of multicomponent reactions, environmentally benign solvents, and energy-efficient techniques like microwave-assisted synthesis. researchgate.net A significant area of development is the use of heterogeneous catalysts, such as those based on zeolites or metal-organic frameworks (MOFs), which offer the advantages of easy separation and recyclability. numberanalytics.comacs.org For instance, a recently developed PET@UiO-66 vial serves as a robust and reusable catalyst for synthesizing substituted pyridines. acs.org

Furthermore, the direct conversion of renewable feedstocks like glycerol (B35011) into pyridine bases is a promising sustainable approach being explored. researchgate.net Photocatalysis and electrocatalysis are also emerging as powerful techniques, offering mild reaction conditions and high selectivity for pyridine synthesis. numberanalytics.com These modern methods stand in contrast to traditional syntheses which can suffer from harsh conditions, low yields, and the use of toxic materials. acs.org

Design and Synthesis of Advanced Ligand Systems for Catalysis

Pyridine derivatives are frequently used as ligands in the preparation of coordination complexes and catalysts. acs.org The 4-(2-Methylthioethyl)pyridine structure, with its nitrogen and sulfur donor atoms, can act as a hemilabile ligand, a property that is highly valuable in catalysis. researchgate.net Future research will focus on the rational design of advanced ligand systems based on this pyridyl-thioether scaffold to create catalysts with enhanced activity and selectivity for a wide range of chemical transformations. researchgate.netacs.org

By modifying the electronic and steric properties of the ligand—for example, by introducing different substituents on the pyridine ring or altering the alkyl chain of the thioether—researchers can fine-tune the performance of the resulting metal complexes. nih.gov Pyridyl-thioether ligands have shown promise in ruthenium-catalyzed transfer hydrogenation and palladium-catalyzed allylic substitution, with some systems achieving near-perfect enantioselectivity. acs.orgacs.org The development of new P-thioether ligands, aided by mechanistic studies, is expanding their versatility in asymmetric catalysis. rsc.org Furthermore, pyridyl-thioether ligands are being explored for creating heteroleptic iron(II) complexes that exhibit spin-crossover (SCO) behavior, which is relevant for developing molecular switches and memory devices. researchgate.netnsf.gov

| Ligand Type | Potential Catalytic Application | Key Design Feature |

| Chiral Pyridyl-Thioether | Asymmetric Allylic Substitution | C2-symmetrical design, rigid backbone |

| Pyridine-bis(thioether) Pincer | Transfer Hydrogenation | Tridentate N,S,S coordination for stable metal complexes |

| Phosphino-Thioether | Asymmetric Allylic Alkylation & Amination | Hemilabile P,S-bidentate coordination |

| Pyridyl-Thioether Capping Ligands | Spin-Crossover Materials | Mixed N/S donor set to tune ligand field strength |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry is revolutionizing the synthesis of organic molecules, including heterocyclic compounds like pyridines. researchgate.netresearchgate.net This technology offers significant advantages over traditional batch processing, such as improved reaction control, enhanced safety, and greater potential for scalability and automation. researchgate.net Future research will undoubtedly focus on integrating the synthesis of 4-(2-Methylthioethyl)pyridine and its derivatives into continuous flow systems. rsc.orguc.pt

Multi-step syntheses can be "telescoped" into a single, continuous process, minimizing manual handling and purification steps. uc.pt For example, the synthesis of pyridine-oxazoline (PyOX) ligands has been successfully adapted to an autonomous self-optimizing flow machine, highlighting the potential for rapid reaction optimization. rsc.org The combination of artificial intelligence (AI) for reaction planning with robotic execution on modular flow platforms represents a significant step towards a more automated future in chemical synthesis, accelerating the discovery and production of new molecules. youtube.comyoutube.com

Development of High-Throughput Screening Methodologies for Ligand Discovery

The design and synthesis of new ligands generate vast libraries of potential candidates that must be tested for their effectiveness in catalysis. rsc.org To accelerate this discovery process, high-throughput experimentation (HTE) techniques are essential. rsc.org Future research will focus on developing and applying HTE methodologies to rapidly screen libraries of pyridyl-thioether ligands like 4-(2-Methylthioethyl)pyridine. scienceintheclassroom.org

These methods involve preparing and testing large numbers of catalysts in parallel, often in 96-well or 1536-well plates. scienceintheclassroom.orgacs.org The screening results can be rapidly analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS). scienceintheclassroom.org Recently, a data-driven, three-layer screening strategy combining predictive data science, luminescence quenching, and reaction-based screening has been introduced to accelerate the discovery of new cycloaddition reactions. acs.org Furthermore, high-throughput computational workflows are being developed to screen potential ligands from structural databases, using machine learning to predict catalytic activity and significantly reduce the time and cost associated with experimental screening. rsc.orgwhiterose.ac.uk

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

To truly understand how a catalyst functions, it is crucial to study it under actual working conditions. acs.org Operando spectroscopy, which combines in situ characterization of the catalyst with simultaneous measurement of its performance, is a powerful tool for this purpose. nih.govethz.chrsc.org Future research on catalysts derived from 4-(2-Methylthioethyl)pyridine will increasingly employ advanced operando techniques to gain deeper mechanistic insights. youtube.com

Techniques such as X-ray absorption spectroscopy, infrared spectroscopy, and Raman spectroscopy can identify the active catalytic species, observe reaction intermediates, and uncover deactivation pathways in real-time. nih.govyoutube.com Combining multiple spectroscopic techniques provides a more complete picture of the catalytic cycle. acs.org This fundamental understanding is a prerequisite for the rational design of improved catalysts. nih.gov

| Spectroscopic Technique | Information Provided | Application in Catalysis Research |

| Operando Infrared (IR) Spectroscopy | Identification of adsorbed species and reaction intermediates. | Studying surface chemistry on solid catalysts and molecular catalysts in solution. rsc.orgyoutube.com |

| Operando X-ray Absorption Spectroscopy (XAS) | Determination of metal oxidation state and coordination environment. | Characterizing the structure of the active catalyst site during the reaction. nih.gov |

| Operando Raman Spectroscopy | Provides complementary vibrational information to IR, especially for aqueous systems. | Monitoring catalyst structure and the formation of intermediates in electrocatalysis and photocatalysis. youtube.com |

| Operando Photoemission Electron Microscopy (PEEM) | Spatially-resolved visualization of catalyst heterogeneity. | Identifying active and spectator sites on a catalyst surface during a reaction. nih.gov |

Multiscale Computational Modeling for Complex System Understanding

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems. nih.govnih.gov In the context of 4-(2-Methylthioethyl)pyridine, future research will leverage multiscale computational modeling to guide the design of new ligands and catalysts. chemrxiv.org

DFT calculations can be used to predict the geometric and electronic structures of metal-ligand complexes, the energies of reaction intermediates and transition states, and spectroscopic properties. nih.govrsc.org This information helps to elucidate reaction mechanisms and rationalize experimental observations. rsc.org For example, DFT studies have been used to understand how the structure of a ligand influences the properties of iron and cobalt complexes and to guide the development of new hemilabile ligands for gold catalysis. chemrxiv.orgrsc.org The synergy between computational modeling and experimental work accelerates the discovery of new catalysts by allowing for a more rational, targeted approach to ligand design. chemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.